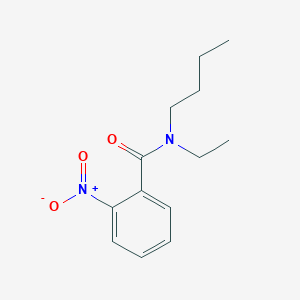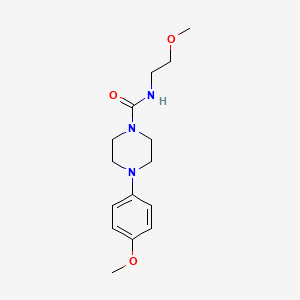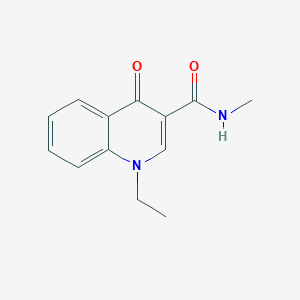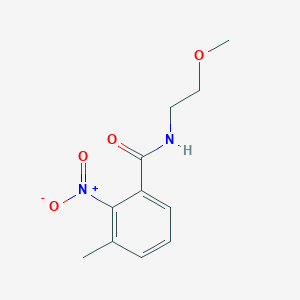![molecular formula C15H18N6O3S2 B4583721 4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)
4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of cyclic compounds containing aminobenzenesulfonamide, which can be related to the target compound, often involves the development of sequential reactions that allow for the construction of complex molecular architectures. Kaneda (2020) discussed the synthesis of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, highlighting the versatility of sulfonamide derivatives in organic syntheses (Kaneda, 2020). Furthermore, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles by Abdurakhmanova et al. (2018) provide insight into methodologies that could be applicable to the synthesis of similar sulfonamide derivatives, demonstrating the broad utility of phosphorus-containing reagents in constructing heterocyclic compounds with functional groups (Abdurakhmanova et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds plays a critical role in their reactivity and potential applications. The review by Boča et al. (2011) on the chemistry and properties of pyridine and benzthiazol derivatives emphasizes the importance of structural features in determining the chemical behavior and application potential of sulfonamide derivatives (Boča et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives, as discussed by Palchikov (2013), showcase the compound's versatility as both a reactant and a catalyst in the synthesis of biologically active substances and organic materials (Palchikov, 2013). The ability of these compounds to participate in various chemical transformations underlines their significance in organic synthesis and medicinal chemistry.
Scientific Research Applications
Crystal Structure and Molecular Properties
- The compound 4-[2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)ethyl]morpholin-4-ium thiocyanate has been studied for its crystal structure, revealing a chair conformation for the morpholinium group and intra- and intermolecular hydrogen bonding stabilizing the crystal structure (Yusof & Yamin, 2005).
Synthesis and Chemical Reactions
- Research on dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides demonstrated the efficient synthesis of aryl amides using morpholine as one of the reaction partners (Wan et al., 2002).
- The synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, included a study on the introduction of a 4-morpholinyl-4-phenyl moiety, highlighting the potency of these compounds against Mycobacterium tuberculosis (Ghorab et al., 2017).
Biological Activities and Applications
- Sulfonamide derivatives, including compounds with a morpholine fragment, were synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds showed significant reduction in cell proliferation and activation of pro-apoptotic genes, mediated by p38/ERK phosphorylation (Cumaoğlu et al., 2015).
- In a study focusing on the structural and spectroscopic investigation of 1-morpholino-2,4-dinitrobenzene, the compound's solid state and solution structures were analyzed, revealing rotation of certain groups out of the aromatic plane (Remedi et al., 1998).
properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S2/c22-26(23,20-14-16-6-1-7-17-14)13-4-2-12(3-5-13)18-15(25)19-21-8-10-24-11-9-21/h1-7H,8-11H2,(H,16,17,20)(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDWUQJHEWVYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(morpholin-4-ylcarbamothioyl)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B4583657.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)

![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)




![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)
![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)